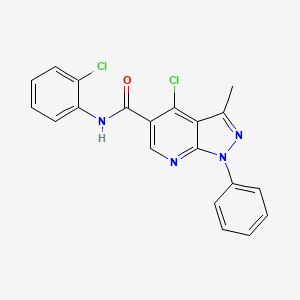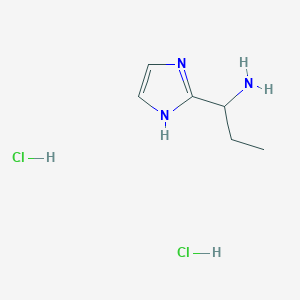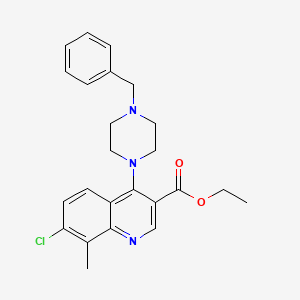
US10272074, Example 28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine compounds has been achieved by ternary condensation of cyanoacetamide, aromatic aldehyde, and malononitrile in an equimolar molar ratio 1:1:1 in basic ethanol . Another method involves cyclo-condensation of cyanoacetamide with acetylacetone in DMF .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, a similar compound, has been reported . The compound was found to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity . Because of the –SO3H groups, the surface properties of the amorphous carbon catalyst were improved, which made the catalytic activity of the amorphous carbon-supported sulfonic acid many times greater than that of sulfuric acid .Applications De Recherche Scientifique
Protodéboronation des esters boroniques de pinacol
Le composé a été mentionné dans le contexte de la protodéboronation des esters boroniques de pinacol . La protodéboronation est une réaction chimique qui implique l'élimination d'un atome de bore d'un composé organique. Ce processus n'est pas bien développé pour les esters boroniques alkyliques, et ce composé pourrait potentiellement jouer un rôle dans l'avancement de ce domaine .
Activité antivirale
Les dérivés d'indole, dont fait partie ce composé, se sont avérés posséder diverses activités biologiques, notamment une activité antivirale . Cela suggère que ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiviraux .
Activité anti-inflammatoire
Une autre activité biologique potentielle des dérivés d'indole est leur activité anti-inflammatoire . L'inflammation est un facteur clé dans de nombreuses maladies, et les composés ayant une activité anti-inflammatoire peuvent être utilisés pour développer des médicaments pour traiter ces affections .
Mécanisme D'action
Target of Action
The compound “4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a pyrazolo[3,4-b]pyridine derivative. Compounds of this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Based on its structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it could potentially interfere with pathways involved in inflammation, viral replication, or cell proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its potential antiviral, anti-inflammatory, and anticancer activities, it might lead to a reduction in inflammation, inhibition of viral replication, or death of cancer cells .
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds have been suggested. For instance, the most active 6-F-phenyl derivative exhibited an EC50 of 0.016 µM in the human GPR119 cAMP assay and good RLM stability with clearance intrinsic (CL- the liver ability to remove (metabolize) a drug without the restrictions placed on it being delivered to the liver cell by blood flow or protein binding) = 84 µL/min/mg . This suggests potential future directions for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Propriétés
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)14(20(27)24-16-10-6-5-9-15(16)21)11-23-19(17)26(25-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSWAFSGCVHBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)
![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)

